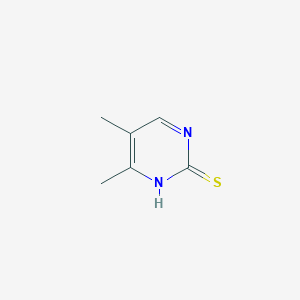

5,6-Dimethylpyrimidine-2(1H)-thione

Vue d'ensemble

Description

5,6-Dimethylpyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The presence of a thione group (C=S) at position 2 and methyl groups at positions 5 and 6 makes this compound unique

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-pentanedione with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine thione.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thione group (-C=S) undergoes oxidation to form sulfoxide/sulfone derivatives. In a study comparing reactivity across pyrimidine-thiones, 5,6-dimethylpyrimidine-2(1H)-thione was oxidized using hydrogen peroxide (H₂O₂) and glacial acetic acid, yielding a sulfonyl derivative (C₇H₈N₂O₂S) with 85% efficiency .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ + CH₃COOH | 24 hrs, 80°C | 5,6-Dimethylpyrimidine-2-sulfonyl | 85% |

Hydrazinolysis Pathways

Reaction with hydrazine hydrate produces complex rearrangements:

-

Primary pathway : Forms 4-amino-5-hydrazino-1,2,4-triazole-3-thiol and 3,5-dimethylpyrazole .

-

Secondary pathway : Generates a red intermediate (1-amino-4,6-dimethylpyrimidin-2(1H)-one hydrazone), which further decomposes to triaminoguanidine .

This Dimroth-like rearrangement highlights the compound's role in synthesizing nitrogen-rich heterocycles for pharmaceutical applications.

Recyclization Reactions

Treatment with hydroxylamine or acetylhydrazine leads to recyclization into 5-ureido-1,2-azolines (e.g., isoxazolines or pyrazolines). This SN(ANRORC) mechanism involves ring-opening and reclosing steps .

Nucleophilic Substitution

The methyl groups at positions 5 and 6 facilitate electrophilic substitution. For example:

-

Alkylation : Reacts with alkyl halides to form S-alkyl derivatives.

-

Acylation : Benzoylation with benzoyl chloride derivatives produces thioesters (e.g., pyrimidine benzothioates) .

Cross-Coupling Reactions

In medicinal chemistry studies, derivatives of this compound were synthesized via Suzuki-Miyaura coupling to introduce aryl groups at position 4. These derivatives showed enhanced binding to H-RAS-GTP (binding energy: -8.4 kcal/mol) .

Biological Activity of Reaction Products

Reaction derivatives exhibit notable bioactivity:

Comparative Reactivity Insights

-

vs 4,6-Dimethylpyrimidine-2-thione : The 5,6-dimethyl isomer shows slower sulfoxidation due to steric hindrance from adjacent methyl groups .

-

vs 2-Mercaptopyrimidine : Higher nucleophilic reactivity at the thione sulfur due to methyl electron-donating effects .

Key Research Findings

-

Anticancer Mechanism : Derivatives inhibit RAS signaling by binding to H-RAS-GTP (PDB ID: 6GCM), downregulating PI3K/Akt and JNK pathways in breast cancer cells .

-

Synthetic Efficiency : Cyclization reactions achieve >80% yields under optimized conditions (NaOEt, ethanol, reflux) .

-

Structural Confirmation : Intermediate hydrazones were characterized via ¹H/¹³C NMR (δ 14.15 ppm for NH tr) .

This compound's versatility in organic synthesis and bioactivity modulation underscores its importance in drug discovery and materials science.

Applications De Recherche Scientifique

5,6-Dimethylpyrimidine-2(1H)-thione has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mécanisme D'action

The mechanism of action of 5,6-Dimethylpyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, further influencing its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Mercaptopyrimidine: Similar structure but lacks the methyl groups at positions 5 and 6.

4,6-Dimethylpyrimidine-2-thiol: Similar structure but with a thiol group instead of a thione group.

5-Methyl-2-thiouracil: Contains a thione group but differs in the position and number of methyl groups.

Uniqueness

5,6-Dimethylpyrimidine-2(1H)-thione is unique due to the presence of both methyl groups and a thione group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound in various research fields.

Activité Biologique

5,6-Dimethylpyrimidine-2(1H)-thione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Name : this compound

- CAS Number : 64942-98-9

- Molecular Formula : C7H8N2S

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- Antioxidant Activity : The thione group contributes to its antioxidant properties, allowing it to scavenge free radicals and protect cells from oxidative stress.

- Antimicrobial Properties : Studies indicate that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells. A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines through the modulation of signaling pathways such as MAPK/ERK and PI3K/AKT.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |

Anticonvulsant Activity

In a series of synthesized compounds related to this compound, anticonvulsant activity was evaluated using the maximal electroshock (MES) test. Compounds showed significant efficacy with minimal neurotoxicity compared to standard treatments like phenytoin.

Case Studies

- Study on Anticancer Effects :

- A study published in PubMed explored the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment.

- Antimicrobial Testing :

- Another study investigated its antimicrobial properties against various bacterial strains. The compound exhibited substantial inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Research Findings and Data Tables

Recent research has provided valuable insights into the biological activities of this compound. Below is a summary table highlighting key findings from various studies:

Propriétés

IUPAC Name |

5,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYAMTGRPUIBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=S)N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551234 | |

| Record name | 5,6-Dimethylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64942-98-9 | |

| Record name | 5,6-Dimethylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.